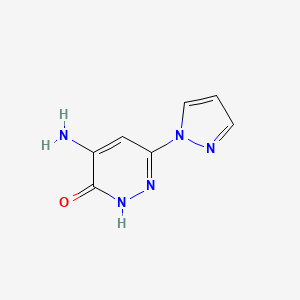

4-Amino-6-(1H-Pyrazol-1-yl)pyridazin-3-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in the literature . For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of a compound through a reaction involving saturated NH4Cl solution, extraction with EtOAc, and purification by flash column chromatography .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various techniques . For example, imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Chemical reactions involving pyrazole derivatives have been studied . For instance, one study reported the reaction of imino-ether derivatives with semicarbazide hydrochloride .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques . For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Anticancer-Anwendungen

Der Pyrazolkern ist ein vielseitiges Gerüst in der pharmazeutischen Chemie, insbesondere bei der Entwicklung von Antikrebsmitteln. Verbindungen wie 4-Amino-6-(1H-Pyrazol-1-yl)pyridazin-3-ol wurden auf ihr Potenzial untersucht, Schlüsselenzyme zu hemmen, die an der Proliferation von Krebszellen beteiligt sind . Derivate dieser Verbindung wurden beispielsweise auf ihre Fähigkeit untersucht, die Bruton-Tyrosinkinase (BTK) zu zielen und zu hemmen, die für die Behandlung von B-Zell-Malignomen von Bedeutung ist .

Anti-inflammatorische Eigenschaften

Im Bereich der entzündungshemmenden Forschung ist bekannt, dass die Aminopyrazol-Einheit mit Enzymen wie p38MAPK interagiert, die eine entscheidende Rolle bei entzündlichen Prozessen spielen . Durch die Modulation dieser Enzyme können Verbindungen auf Basis von This compound potente entzündungshemmende Mittel sein und therapeutisches Potenzial für Krankheiten bieten, die durch Entzündungen gekennzeichnet sind .

Antimikrobielle und antibakterielle Aktivität

Die strukturellen Merkmale von This compound machen es zu einem Kandidaten für die Entwicklung neuer antimikrobieller und antibakterieller Medikamente. Untersuchungen haben gezeigt, dass solche Verbindungen eine signifikante Aktivität gegen eine Vielzahl von Bakterienstämmen aufweisen können, darunter sowohl grampositive als auch gramnegative Bakterien . Dies eröffnet Möglichkeiten für die Behandlung von Infektionen, die gegen aktuelle Antibiotika resistent sind.

Antifungal und antihelmintische Wirkungen

Ähnlich ihren antibakteriellen Eigenschaften zeigen Pyrazolderivate auch vielversprechende Ergebnisse in antifungal und antihelmintischen Anwendungen. Sie wurden gegen Pilze wie Candida albicans und Saccharomyces cerevisiae sowie verschiedene Helminthen getestet und zeigten Potenzial als neue Behandlungen für Pilzinfektionen und parasitäre Wurmbefall .

Antivirenforschung

Der Kampf gegen Virusinfektionen, einschließlich HIV, hat von der Erforschung von Pyrazol-basierten Verbindungen profitiert. This compound-Derivate wurden mit anti-HIV-Aktivität identifiziert, was auf ihre Verwendung als Plattform für die Entwicklung neuer antiviraler Medikamente hindeutet .

Supramolekulare und Polymerchemie

Neben biomedizinischen Anwendungen finden This compound und seine Derivate Verwendung in der supramolekularen und Polymerchemie. Ihre Fähigkeit, stabile Strukturen zu bilden und an andere Moleküle zu binden, macht sie geeignet, um neue Materialien mit gewünschten Eigenschaften zu erzeugen, wie z. B. UV-Stabilisatoren oder Flüssigkristalle .

Wirkmechanismus

Target of Action

Similar compounds have been found to target various enzymes and receptors . For instance, pyrazolopyrimidines, a class of compounds structurally related to 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol, have been reported to inhibit key enzymes such as isocitrate dehydrogenase-1 (IDH1) .

Mode of Action

It’s plausible that it interacts with its targets by forming hydrogen bonds or other types of interactions, leading to changes in the target’s function .

Biochemical Pathways

For example, pyrazolopyrimidines have been reported to inhibit the activity of IDH1, a key enzyme in the tricarboxylic acid cycle (TCA), leading to changes in cellular metabolism .

Result of Action

Related compounds have been reported to exhibit various biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor activities .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and affecting neurotransmission. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, potentially reducing oxidative damage in cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, this compound can influence cell growth and survival. Additionally, it has been observed to alter the expression of genes involved in antioxidant defense, further highlighting its role in managing oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels, affecting neurotransmission. Furthermore, this compound can activate transcription factors involved in antioxidant responses, leading to the upregulation of genes encoding antioxidant enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its effects on cell signaling pathways and gene expression, indicating its potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit beneficial effects, such as enhanced antioxidant defense and improved cognitive function . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . These interactions can affect metabolic flux and alter metabolite levels, contributing to the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that it can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles, further modulating its biological effects .

Eigenschaften

IUPAC Name |

5-amino-3-pyrazol-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-4-6(10-11-7(5)13)12-3-1-2-9-12/h1-4H,(H2,8,10)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYQECNNIWTKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

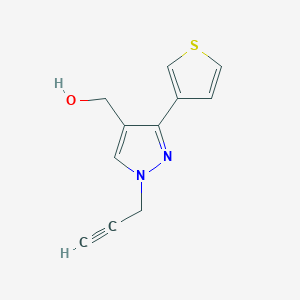

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

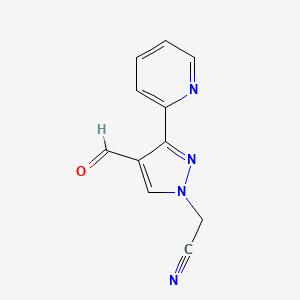

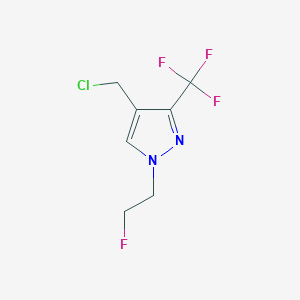

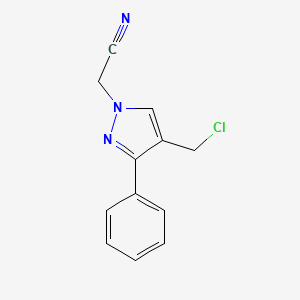

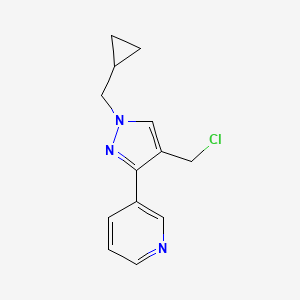

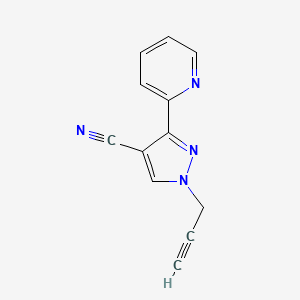

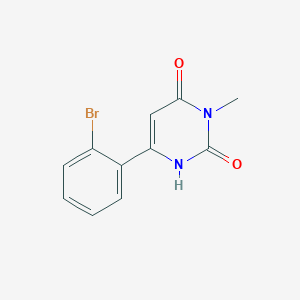

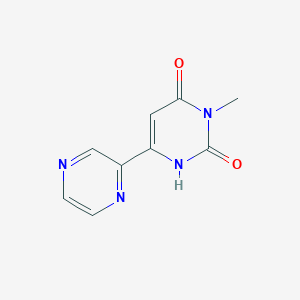

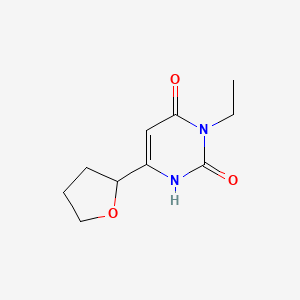

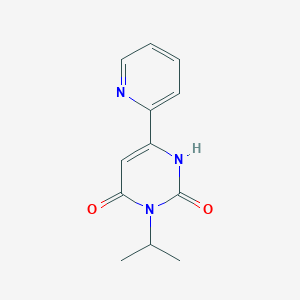

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482732.png)